

mercurous acetate CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercurous acetate*

Cat. No.: *B3275885*

[Get Quote](#)

In-Depth Technical Guide to Mercurous Acetate

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

CAS Number: 631-60-7

Molecular Formula: $C_4H_6Hg_2O_4$

This guide provides a comprehensive overview of **mercurous acetate**, a significant compound in various chemical applications. The information presented is intended for professionals in research, and drug development who require detailed technical data and experimental protocols.

Structural and Molecular Information

Mercurous acetate is the chemical compound with the formula $Hg_2(CH_3COO)_2$. It is the salt of mercury(I) and acetic acid. The molecular structure consists of a dimeric mercury cation, $[Hg_2]^{2+}$, where two mercury atoms are bonded to each other, and two acetate anions, CH_3COO^- . This dimeric nature is a key characteristic of mercurous compounds.

Quantitative Data Summary

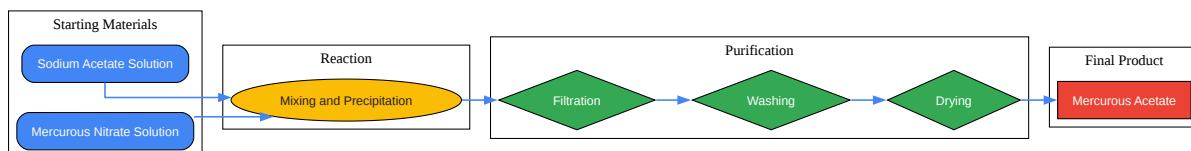
The following table summarizes the key quantitative physical and chemical properties of **mercurous acetate**.

Property	Value	Reference
Molecular Weight	519.27 g/mol	[1]
Appearance	Lustrous leaflets or crystalline powder.	[1]
Melting Point	Decomposes at 178-180 °C.	
Solubility in Water	Approximately 0.75 g / 100 mL.	
Solubility in Other Solvents	Soluble in dilute acetic acid; practically insoluble in alcohol and ether.	[1]
Density	3.27 g/cm ³	

Experimental Protocols

Synthesis of Mercurous Acetate

A standard laboratory preparation of **mercurous acetate** involves the reaction of mercurous nitrate with sodium acetate. This method is detailed in G. Brauer's "Handbook of Preparative Inorganic Chemistry".


Materials:

- Mercurous nitrate ($\text{Hg}_2(\text{NO}_3)_2$)
- Sodium acetate (CH_3COONa)
- Distilled water
- Dilute nitric acid

Procedure:

- Prepare a solution of mercurous nitrate in distilled water, slightly acidified with dilute nitric acid to prevent hydrolysis.
- Prepare a separate aqueous solution of sodium acetate.
- Slowly add the sodium acetate solution to the mercurous nitrate solution with constant stirring.
- **Mercurous acetate** will precipitate out of the solution as it is sparingly soluble in water.
- Collect the precipitate by filtration.
- Wash the collected **mercurous acetate** with cold distilled water to remove any unreacted starting materials and byproducts.
- Dry the product carefully, protecting it from light, as it is light-sensitive and can disproportionate into elemental mercury and mercuric acetate.

Logical Workflow for the Synthesis of **Mercurous Acetate**

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **mercurous acetate**.

Applications in Chemical Synthesis

While less common than its mercuric counterpart, **mercurous acetate** can be used in specific chemical transformations. Its applications often leverage the unique reactivity of the mercury(I)

ion.

- Disproportionation Reactions: In the presence of certain reagents or upon heating, **mercurous acetate** can disproportionate to form elemental mercury and a mercuric species, which can then participate in further reactions.
- Redox Reactions: The mercurous ion can act as a reducing agent in certain organic reactions.

Due to the high toxicity of mercury compounds, the use of **mercurous acetate** in drug development is extremely limited and generally avoided in favor of less toxic alternatives. However, understanding its chemistry remains relevant for researchers in specialized areas of organometallic and inorganic chemistry.

Safety and Handling

Mercurous acetate is a highly toxic compound. Acute and chronic exposure can lead to severe health issues, including damage to the nervous system, kidneys, and other organs.

Precautions:

- Always handle **mercurous acetate** in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a cool, dry, and dark place in a tightly sealed container.
- Dispose of waste containing **mercurous acetate** according to strict hazardous waste protocols.

Analytical Characterization

The characterization of **mercurous acetate** can be performed using various analytical techniques:

- Elemental Analysis: To determine the percentage composition of mercury, carbon, hydrogen, and oxygen.
- X-ray Crystallography: To confirm the dimeric structure of the molecule.
- Spectroscopic Methods: While less common for inorganic salts, techniques like Raman spectroscopy may provide information about the Hg-Hg bond.

Note: Due to the inherent toxicity and limited modern applications in the specified fields, detailed experimental protocols for the use of **mercurous acetate** beyond its synthesis are not widely available in contemporary literature. Researchers should exercise extreme caution and consult specialized historical or inorganic chemistry literature for any potential applications, always prioritizing safety and considering less hazardous alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Handbook of Preparative Inorganic Chemistry V2 - 2nd Edition | Elsevier Shop [shop.elsevier.com]
- To cite this document: BenchChem. [mercurous acetate CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3275885#mercurous-acetate-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com